3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine
Description
3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine is a biphenyl derivative featuring four isopropyl groups at the 3,3',5,5' positions and primary amine (-NH2) groups at the 4,4' positions. The bulky isopropyl substituents likely impart steric hindrance, influencing solubility, crystallinity, and reactivity compared to smaller substituents like methyl or chlorine .
Properties
IUPAC Name |
4-[4-amino-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,25-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFMFJRIUAILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC(=C(C(=C2)C(C)C)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, including the formation of the biphenyl core and subsequent introduction of isopropyl and amine groups. One common method involves the reaction of 4,4’-dihydroxybiphenyl with isopropyl halides under basic conditions to introduce the isopropyl groups. This is followed by the conversion of the hydroxyl groups to amine groups through a series of reactions involving nitration, reduction, and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraisopropyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine and structurally related biphenyl diamines:
Notes:
Substituent Effects on Properties
- Steric Hindrance : The isopropyl groups in the tetraisopropyl compound create significant steric bulk, likely reducing solubility in polar solvents compared to TMB (methyl-substituted). This could limit its utility in aqueous applications like ELISA, where TMB excels .
- Thermal Stability : Bulky substituents (e.g., isopropyl, fluorinated alkyl in BPFBD) enhance thermal stability by restricting molecular motion. This makes such compounds suitable for high-performance polymers .
- Electronic Effects : Electron-donating groups (e.g., methyl in TMB) increase amine reactivity, while electron-withdrawing groups (e.g., Cl in tetrachloro analogs) reduce it. The isopropyl group, being weakly electron-donating, may moderately enhance reactivity compared to chlorine-substituted analogs .
Biological Activity
3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine (CAS No. 2416-95-7), also known as Dipropofol or Propofol dimer, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.
- Molecular Formula : C24H34O2
- Molecular Weight : 354.53 g/mol
- Melting Point : 107.0 to 111.0 °C
- Boiling Point : Approximately 451.9 °C (predicted)
- Density : 1.007 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and methanol
Synthesis and Characterization
The compound can be synthesized through various chemical reactions involving biphenyl derivatives and isopropyl groups. The characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized material.
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of this compound using various assays:
| Method | Inhibition Rate (%) | Remarks |
|---|---|---|
| DPPH Assay | Variable | Shows moderate antioxidant activity compared to standards. |
| ABTS Assay | Variable | Similar trend observed; effectiveness varies with structural modifications. |
The compound exhibits a broad spectrum of antioxidant activity, although it does not outperform standard antioxidants like ascorbic acid or trolox.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of isopropyl groups enhances lipophilicity, which may contribute to membrane disruption in microbial cells. The compound has shown potential against various bacterial strains in preliminary studies.
Case Studies
-
Antibacterial Efficacy :
A study conducted on various derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. -
Antifungal Activity :
In vitro evaluations have shown that the compound exhibits antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections.
Toxicity Profile
The toxicity of this compound has been assessed using several models:
- Daphnia Magna Assay : Results indicate medium to high toxicity at certain concentrations.
- Cell Viability Assays : Show a dose-dependent reduction in cell viability in various human cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
